molecular formula C27H46O3 B1587839 Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- CAS No. 301695-61-4

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-

Cat. No.: B1587839
CAS No.: 301695-61-4
M. Wt: 418.7 g/mol
InChI Key: FGKQZAUZOBFLBY-GGBHDQTRSA-N
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Description

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-: is a steroidal compound characterized by the presence of hydroxy groups at the 7 and 24 positions and a ketone group at the 3 position

Properties

IUPAC Name

(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKQZAUZOBFLBY-GGBHDQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409418
Record name Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301695-61-4
Record name Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

Step Reaction Type Description Yield / Notes
1 Acetylation Direct acetylation of desmosterol's 3-OH to protect the hydroxyl group. Quantitative
2 Sharpless Asymmetric Dihydroxylation Catalytic asymmetric dihydroxylation at C-24 and C-25 using AD-mix-B to introduce hydroxyl groups with high stereoselectivity (24R:24S = 96:4). High stereoselectivity
3 Protection of C-24 Hydroxyl Group Benzoylation chosen as the protective group for C-24-OH due to stability under subsequent reaction conditions. Benzoyl group preferred over pivaloyl for stability
4 Regioselective Dehydration Dehydration between C-25 and C-26 using POCl3 and pyridine to form a double bond. Requires robust protecting groups
5 Selective Hydrogenation Hydrogenation of the C-25–C-26 double bond over 10% Pd/C to saturate the side chain double bond without affecting the C-5–C-6 bond. 63% yield; diastereomeric ratio >95:5 (24R:24S)
6 Allylic Oxidation at C-7 Hydroxyphthalimide-catalyzed air oxidation to form the 7-oxo group. Partial hydrolysis of 3-O-acetyl group occurs, requiring reacetylation
7 Hydrogenation and Oxidation Hydrogenation to reduce the 7-oxo intermediate partially to 7β-alcohol, followed by PCC oxidation to regenerate the 7-keto compound. 66% yield for 7-keto compound
8 Stereoselective Reduction of 7-Keto Group Reduction using K-selectride to obtain the desired 7α-hydroxy stereochemistry. 77% yield; stereoselectivity confirmed
9 Selective Oxidation of 3β-Hydroxy to 3-Oxo Using silver carbonate on Celite to oxidize the 3β-hydroxy group to 3-oxo. Near quantitative yield
10 Deprotection of 24-O-Benzoyl Group Saponification with KOH in ethylene glycol at 120 °C to yield the final 3-oxo-7α,24R-dihydroxycholestan intermediate. 80% yield

This intermediate is then used for further transformations such as sulfation and coupling to form squalamine derivatives.

Protective Group Strategy

Protecting groups are critical in the synthesis to ensure selective reactions and to avoid side reactions. The choice of the benzoyl group for the 24-hydroxyl was based on:

  • Stability under dehydration conditions (POCl3/pyridine).
  • Compatibility with subsequent hydrogenation and oxidation steps.
  • Ease of removal under mild saponification conditions.

Pivaloyl groups, although giving high yields in some steps, were less suitable due to difficulties in deprotection and incompatibility with other reaction conditions.

Stereochemical Considerations

  • The stereochemistry at C-24 is retained throughout the synthesis, confirmed by 13C-NMR chemical shifts.
  • The Sharpless asymmetric dihydroxylation step is crucial for introducing the correct 24R,25-dihydroxy stereochemistry.
  • Stereoselective reduction at C-7 is achieved using K-selectride, favoring the 7α-hydroxy isomer.

Summary Table of Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Notes
1 Acetylation Acetyl chloride, pyridine Quant. Protects 3-OH
2 Asymmetric Dihydroxylation AD-mix-B, tBuOH/H2O High 24R:24S = 96:4
3 Benzoylation Benzoyl chloride, pyridine 93 Protects 24-OH
4 Dehydration POCl3, pyridine Moderate Forms C-25–C-26 double bond
5 Hydrogenation 10% Pd/C, H2 63 Selective saturation
6 Allylic Oxidation Hydroxyphthalimide, air Moderate Partial deacetylation occurs
7 Hydrogenation + Oxidation Adams catalyst; PCC 66 + 92 Forms 7-keto intermediate
8 Stereoselective Reduction K-selectride 77 7α-hydroxy formation
9 Oxidation Silver carbonate on Celite Near 100 3β-OH to 3-oxo
10 Deprotection KOH, ethylene glycol, 120 °C 80 Removes benzoyl group

Research Findings and Practical Implications

  • The synthetic route is practical and scalable, starting from a relatively accessible sterol (desmosterol), which can be sourced from lanolin alcohol byproducts.
  • The overall yield (~16% for the intermediate) is reasonable for a complex steroid synthesis.
  • The method avoids laborious side chain construction by utilizing the intact sterol skeleton.
  • Protective group strategy and stereochemical control are key to the success of the synthesis.
  • This intermediate is a direct precursor to squalamine, a compound with significant biological activity, highlighting the importance of this synthetic route for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The ketone group at the 3 position can be reduced to form corresponding alcohols.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or further oxidized ketones.

    Reduction: Formation of cholestan-3-ol derivatives.

    Substitution: Formation of cholesteryl ethers or esters.

Scientific Research Applications

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of steroid-based products and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- involves its interaction with specific molecular targets and pathways. The hydroxy groups at the 7 and 24 positions may play a crucial role in its binding affinity to enzymes or receptors. The compound may modulate biological processes by influencing the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    7alpha-hydroxy-5beta-cholestan-3-one: A similar compound with a hydroxy group at the 7 position and a ketone group at the 3 position.

    7alpha,24(S)-dihydroxy-4-cholesten-3-one: Another derivative with hydroxy groups at the 7 and 24 positions but with a double bond at the 4 position.

Uniqueness

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is unique due to its specific stereochemistry and the presence of hydroxy groups at both the 7 and 24 positions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is a steroid compound with significant biological activities that have been explored in various studies. This article summarizes the key findings regarding its biological activity, including its enzymatic interactions, potential medicinal applications, and antibacterial properties.

  • Molecular Formula : C27H46O3
  • Molecular Weight : 418.66 g/mol
  • CAS Number : 301695-61-4

Enzymatic Activity

Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is involved in several enzymatic processes related to cholesterol metabolism. Notably:

  • 3 Alpha-Hydroxysteroid Dehydrogenase Activity : This enzyme catalyzes the reduction of the 3-ketone group in various steroid substrates. It has been shown to act on intermediates such as 7 alpha-hydroxy-5 beta-cholestan-3-one, converting them into their respective 3 alpha-hydroxyl derivatives. The enzyme operates optimally at a pH of 7.4 and requires NADPH or NADH as cofactors for activity .

Neuroprotective Effects

Recent studies have indicated that derivatives of cholestan-3-one can influence neuronal health:

  • Pregnane X Receptor Activation : In a study involving Cyp27a1 knockout mice, it was observed that increased levels of 7α-hydroxycholest-4-en-3-one (related to cholestan derivatives) led to the upregulation of genes associated with neuronal growth. This suggests a potential neuroprotective role for cholestan derivatives in promoting neuron survival and proliferation .

Antibacterial Activity

The antibacterial properties of cholestan derivatives have been investigated:

  • In Vitro Studies : Research conducted on steroids extracted from green algae demonstrated that cholestan derivatives exhibited antibacterial activity against various pathogens. For instance:
    • Minimum Bactericidal Concentration (MBC) for Staphylococcus aureus was found to be 500 μg/mL.
    • Other Gram-positive and Gram-negative bacteria were also affected, indicating a broad spectrum of antibacterial activity .

Summary of Research Findings

Study FocusKey Findings
Enzymatic ActivityCholestan derivatives are substrates for 3 alpha-hydroxysteroid dehydrogenase, facilitating cholesterol metabolism .
Neuroprotective EffectsActivation of PXR by cholestan-related compounds promotes neuronal growth and may protect against neurodegeneration .
Antibacterial ActivityExhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Neuroprotection in Mice : The activation of the pregnane X receptor by cholestan derivatives was linked to increased numbers of oculomotor neurons in primary cultures from Cyp27a1 knockout mice. This suggests potential therapeutic implications for neurodegenerative diseases .
  • Antibacterial Efficacy : In vitro tests showed that cholestan compounds could inhibit bacterial growth effectively, with specific concentrations yielding notable results against clinical isolates such as Escherichia coli and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the stereochemistry and structural configuration of (5a,7a,24R)-7,24-dihydroxycholestan-3-one?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving stereochemistry. For example, 1H-NMR^1 \text{H-NMR} chemical shifts (e.g., δ 0.710–5.72 ppm) and coupling constants (e.g., J=6.7HzJ = 6.7 \, \text{Hz}) differentiate axial/equatorial protons and substituents. High-resolution mass spectrometry (HR-EI-MS) validates molecular formulas (e.g., C27_{27}H46_{46}O3_3) by matching observed and calculated m/z values (e.g., 434.3396 vs. 434.33961) .

Q. What synthetic strategies are employed to prepare (5a,7a,24R)-7,24-dihydroxycholestan-3-one and its isotopically labeled analogs?

  • Methodological Answer: Sodium borohydride reduction of 4-en-3-one intermediates (e.g., converting 4-en-3-one to 4-en-3β-ol) and Jones oxidation (e.g., oxidizing 3β-ol to 3-one) are key steps. Deuterated analogs are synthesized using labeled precursors (e.g., [2H6_6]campesterol) and Pd-C hydrogenation for stereospecific reduction .

Advanced Research Questions

Q. How does (5a,7a,24R)-7,24-dihydroxycholestan-3-one function in brassinosteroid (BR) biosynthesis, and what enzymatic defects disrupt its metabolic pathway?

  • Methodological Answer: The compound is a precursor in the BR pathway, where the Arabidopsis det2 mutant lacks 5α-reductase activity, blocking the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one. Isotopic feeding experiments (e.g., [2H6_6]sterols) combined with GC-MS analysis quantify intermediates (e.g., 4-en-3β-ol, 3-one) and confirm pathway blockages .

Q. What role does this compound play in bile acid biosynthesis, particularly as a substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD)?

  • Methodological Answer: In primary bile acid synthesis, 7α,12α-dihydroxy-5β-cholestan-3-one is dehydrogenated by 3α-HSD to form 3α,7α,12α-trihydroxy-5β-cholestane. Enzyme assays using purified 3α-HSD and NAD+^+/NADP+^+ cofactors monitor substrate conversion via UV-Vis spectroscopy (e.g., NADH absorption at 340 nm) .

Q. How can researchers resolve contradictions in metabolic pathway assignments across plant and animal systems involving this compound?

  • Methodological Answer: Comparative isotopic tracing in model systems (e.g., Arabidopsis seedlings vs. zebrafish hepatocytes) identifies species-specific pathways. For example, Arabidopsis uses 4-en-3β-ol intermediates in BR synthesis, while zebrafish prioritize 7α-hydroxylation for lipid metabolism. Discrepancies are resolved via LC-MS/MS quantification of pathway-specific metabolites (e.g., campestanol vs. bile acids) .

Data Analysis and Experimental Design

Q. What quantitative methods are used to analyze endogenous levels of (5a,7a,24R)-7,24-dihydroxycholestan-3-one and its intermediates in plant tissues?

  • Methodological Answer: Sterols are extracted using chloroform-methanol partitioning, purified via silica/ODS cartridges, and quantified by GC-selected ion monitoring (GC-SIM). Internal standards (e.g., [2H6_6]campesterol) normalize recovery rates. Detected levels in Arabidopsis wild type vs. det2 mutants show 4-fold increases in 4-en-3-one and 80% reductions in 3-one .

Q. How do researchers validate the biological activity of this compound in lipid metabolism studies?

  • Methodological Answer: Zebrafish models fed high-lipid diets are treated with the compound, followed by lipidomic profiling via LC-MS. Key biomarkers (e.g., 7α-hydroxy-5β-cholestan-3-one) are quantified to assess regulatory effects on cholesterol homeostasis and bile acid synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Reactant of Route 2
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-

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